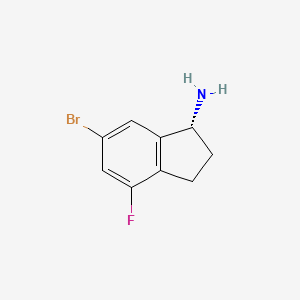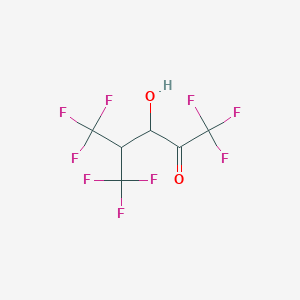![molecular formula C7H7BrO2 B12084862 Ethanone, 1-[5-(bromomethyl)-2-furanyl]- CAS No. 114430-54-5](/img/structure/B12084862.png)
Ethanone, 1-[5-(bromomethyl)-2-furanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is a chemical compound with the molecular formula C7H7BrO2 It is characterized by the presence of a bromomethyl group attached to a furan ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- typically involves the bromination of a precursor compound. One common method is the bromination of 5-methylfurfural using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and high yield. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[5-(bromomethyl)-2-furanyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., THF, ether).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of furanones or other oxidized furan derivatives.
Reduction: Formation of alcohols from the reduction of the ethanone group.
Aplicaciones Científicas De Investigación
Ethanone, 1-[5-(bromomethyl)-2-furanyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-: Similar structure but with a nitro group instead of a furan ring.
Ethanone, 1-[5-(chloromethyl)-2-furanyl]-: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Ethanone, 1-[5-(methyl)-2-furanyl]-: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization.
Propiedades
Número CAS |
114430-54-5 |
|---|---|
Fórmula molecular |
C7H7BrO2 |
Peso molecular |
203.03 g/mol |
Nombre IUPAC |
1-[5-(bromomethyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C7H7BrO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4H2,1H3 |
Clave InChI |
RFQOTGIEKIHZRY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(O1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)

![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)


![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)


![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
